![molecular formula C7H6FN B3047653 2-Ethenyl-3-fluoropyridine CAS No. 1430092-04-8](/img/structure/B3047653.png)
2-Ethenyl-3-fluoropyridine
Overview
Description
2-Ethenyl-3-fluoropyridine is a heterocyclic compound that belongs to the family of pyridine derivatives. It is characterized by the presence of a fluorine atom at the third position and an ethenyl group at the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-3-fluoropyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of diazotization in hydrofluoric acid, followed by decomposition of the fluoborates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating reagents and catalysts, such as palladium catalysts, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-3-fluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom and the ethenyl group influences the reactivity of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Typical nucleophiles include fluorides of alkaline metals, hydrofluoric acid, and tetrabutylammonium fluoride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ethenyl group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form various derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluoropyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized pyridines .
Scientific Research Applications
2-Ethenyl-3-fluoropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethenyl-3-fluoropyridine involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances the compound’s electron-withdrawing properties, which can influence its reactivity and interaction with biological molecules. The ethenyl group can participate in various chemical reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
3-Fluoropyridine: Similar structure but without the ethenyl group, leading to different reactivity and applications.
2,6-Difluoropyridine: Contains an additional fluorine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness
2-Ethenyl-3-fluoropyridine is unique due to the combination of the fluorine atom and the ethenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-ethenyl-3-fluoropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN/c1-2-7-6(8)4-3-5-9-7/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCDNJIQKNTDFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC=N1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311163 | |
Record name | 2-Ethenyl-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1430092-04-8 | |
Record name | 2-Ethenyl-3-fluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1430092-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethenyl-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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